

Application Notes and Protocols for Stereoselective Reactions of Alpha-Fluorinated Carbanions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lithium fluoromethanide*

Cat. No.: *B15466154*

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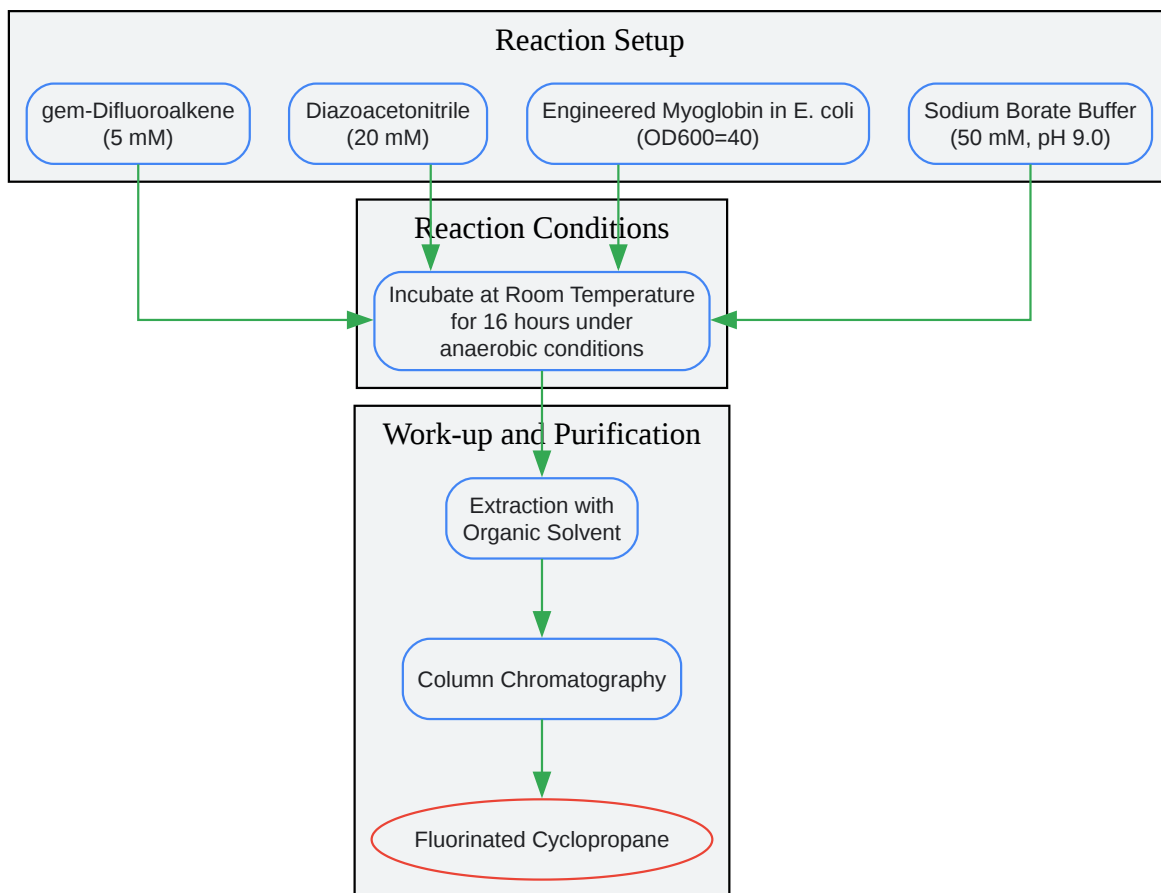
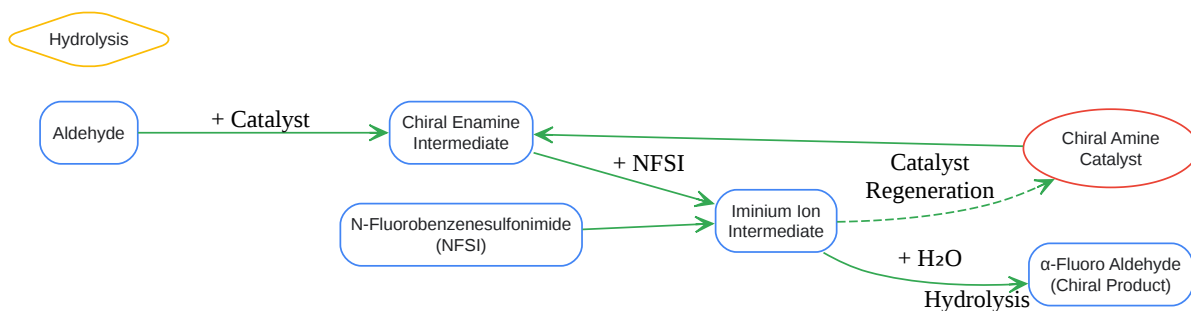
For Researchers, Scientists, and Drug Development Professionals

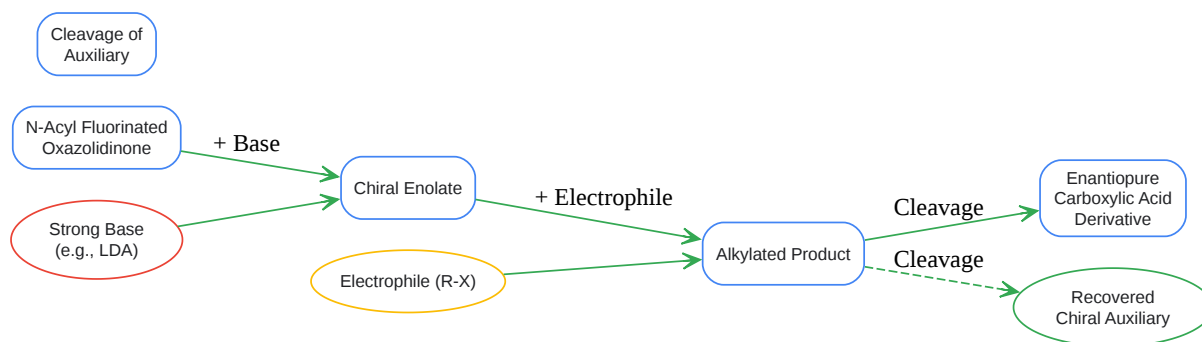
These application notes provide an overview and detailed protocols for key stereoselective reactions involving α -fluorinated carbanions. The ability to introduce fluorine atoms with high stereocontrol is of significant interest in medicinal chemistry and materials science, as the unique properties of fluorine can profoundly influence a molecule's biological activity, metabolic stability, and physicochemical properties.

Organocatalytic Enantioselective α -Fluorination of Aldehydes

The direct enantioselective α -fluorination of aldehydes using enamine catalysis is a powerful strategy for creating α -fluoro aldehydes, which are valuable chiral building blocks. This method avoids the use of pre-formed enolates and often proceeds with high enantioselectivity.

Logical Relationship: Enamine Catalysis for α -Fluorination





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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com